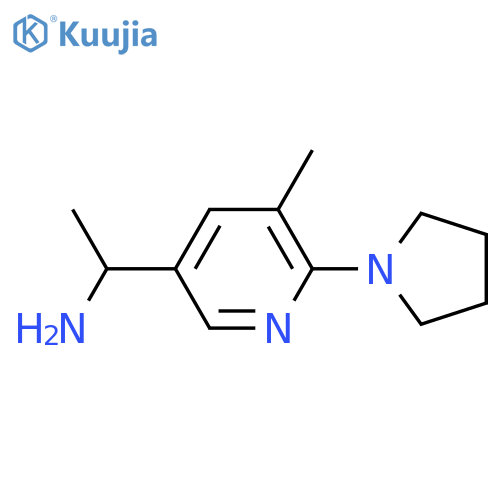Cas no 1355218-50-6 (1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine)

1355218-50-6 structure
商品名:1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine
CAS番号:1355218-50-6
MF:C12H19N3
メガワット:205.299362421036
CID:5149975
1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine 化学的及び物理的性質
名前と識別子
-
- 1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine
- 3-Pyridinemethanamine, α,5-dimethyl-6-(1-pyrrolidinyl)-
-
- インチ: 1S/C12H19N3/c1-9-7-11(10(2)13)8-14-12(9)15-5-3-4-6-15/h7-8,10H,3-6,13H2,1-2H3
- InChIKey: DHQMVGZNGUWMIG-UHFFFAOYSA-N
- ほほえんだ: NC(C1=CC(C)=C(N2CCCC2)N=C1)C
1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM500148-1g |
1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine |
1355218-50-6 | 97% | 1g |
$1190 | 2023-01-01 |
1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine 関連文献
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
1355218-50-6 (1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine) 関連製品
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
